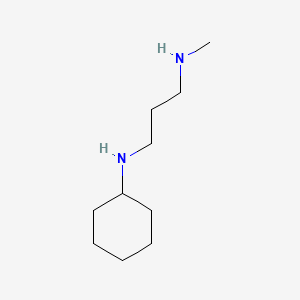

N1-Cyclohexyl-N3-methyl-1,3-propanediamine

Description

Significance and Scope of 1,3-Propanediamine Chemistry

The 1,3-propanediamine scaffold is a versatile building block in chemical synthesis. ontosight.ai Its derivatives are integral to the production of a wide array of materials and specialty chemicals. For instance, compounds based on this structure are utilized in the manufacturing of surfactants, detergents, textiles, and lubricating oil additives. cetjournal.itresearchgate.net The presence of two amine groups allows for a variety of chemical modifications, leading to a diverse range of functionalities. These derivatives can act as precursors or intermediates in the synthesis of more complex molecules, including those with potential biological activity. ontosight.ai The amphiphilic nature of certain 1,3-propanediamine derivatives, possessing both hydrophilic and hydrophobic components, makes them effective as surfactants. ontosight.ai

Overview of N1-Cyclohexyl-N3-methyl-1,3-propanediamine in Contemporary Chemical Research

This compound is an organic compound characterized by a propane-1,3-diamine backbone with a cyclohexyl group attached to one nitrogen atom and a methyl group to the other. matrixscientific.comcalpaclab.com It is described as a colorless to light yellow liquid. ontosight.ai While specific, in-depth research dedicated solely to this compound is limited, its structural features suggest potential areas of application based on the broader understanding of N-substituted 1,3-propanediamines.

Chemical and Physical Properties

A summary of the known properties of this compound is presented in the table below.

| Property | Value |

| CAS Number | 90853-13-7 |

| Molecular Formula | C10H22N2 |

| Molecular Weight | 170.30 g/mol |

Data sourced from multiple chemical suppliers. matrixscientific.comcalpaclab.combldpharm.combldpharm.com

Synthesis

Research Applications

While specific research applications for this compound are not well-documented, compounds with similar structures are used as intermediates in the synthesis of more complex molecules. ontosight.ai The presence of both a secondary and a primary amine group, along with a bulky cyclohexyl substituent, could impart interesting steric and electronic properties, making it a candidate for use as a ligand in coordination chemistry or as a building block in organic synthesis. Further research would be necessary to explore these potential applications.

Structure

3D Structure

Properties

IUPAC Name |

N'-cyclohexyl-N-methylpropane-1,3-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H22N2/c1-11-8-5-9-12-10-6-3-2-4-7-10/h10-12H,2-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWQHCRUSNYNIN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCCCNC1CCCCC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00238306 | |

| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

170.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

90853-13-7 | |

| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090853137 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | N-Cyclohexyl-N'-methyl-1,3-propanediamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00238306 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of N1 Cyclohexyl N3 Methyl 1,3 Propanediamine

Established Synthetic Pathways

The construction of the N1-Cyclohexyl-N3-methyl-1,3-propanediamine backbone can be envisioned through a variety of established chemical transformations. These pathways generally involve the sequential introduction of the cyclohexyl and methylamino moieties onto a three-carbon propane unit.

Conventional Multistep Reaction Sequences

A potential synthetic route is outlined below:

Michael Addition: Cyclohexylamine is reacted with acrylonitrile (B1666552) in a conjugate addition reaction to form 3-(cyclohexylamino)propanenitrile. This reaction is typically catalyzed by the amine itself or a mild base.

Reduction of the Nitrile: The resulting aminonitrile is then reduced to the corresponding primary amine, N-cyclohexyl-1,3-propanediamine. Common reducing agents for this transformation include lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.

Selective N-methylation: The final step would involve the selective methylation of the primary amino group. This can be challenging due to the potential for over-alkylation. The Eschweiler-Clarke reaction, which utilizes formic acid and formaldehyde, is a classic method for the methylation of amines and could potentially be employed here to yield the desired this compound.

Another multistep approach could involve the use of a protected 3-aminopropanol derivative, allowing for the sequential introduction of the two different amine substituents.

Reductive Amination Strategies

Reductive amination is a powerful and widely used method for the formation of C-N bonds and offers a more convergent approach to the synthesis of this compound. wikipedia.orgmasterorganicchemistry.comorganic-chemistry.org This one-pot reaction combines an amine with a carbonyl compound to form an imine or enamine intermediate, which is then reduced in situ to the corresponding amine. wikipedia.orgmasterorganicchemistry.comyoutube.comresearchgate.net

Two logical disconnections of the target molecule suggest two primary reductive amination pathways:

Pathway A: Reaction of 3-(cyclohexylamino)propanal with methylamine. The aldehyde precursor can be synthesized from the hydration of acrolein followed by reaction with cyclohexylamine.

Pathway B: Reaction of 3-(methylamino)propanal with cyclohexylamine. This aldehyde can be prepared from the corresponding amino alcohol.

In both cases, a suitable reducing agent is required that selectively reduces the iminium ion intermediate in the presence of the starting carbonyl group. masterorganicchemistry.com Common reducing agents for this purpose include sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3). masterorganicchemistry.com Catalytic hydrogenation over a noble metal catalyst such as palladium or platinum is also a viable option. wikipedia.org

| Pathway | Carbonyl Compound | Amine | Intermediate | Reducing Agent |

| A | 3-(Cyclohexylamino)propanal | Methylamine | Iminium ion | NaBH3CN, NaBH(OAc)3, or H2/Pd |

| B | 3-(Methylamino)propanal | Cyclohexylamine | Iminium ion | NaBH3CN, NaBH(OAc)3, or H2/Pd |

Asymmetric Synthesis Approaches

While this compound itself is not chiral, the synthesis of chiral 1,3-diamine scaffolds is of significant interest in medicinal chemistry and asymmetric catalysis. The methodologies developed for chiral 1,3-diamines could potentially be adapted to create chiral derivatives of the target compound.

Application of Chiral Lithium Amides

A sophisticated approach to the asymmetric synthesis of 1,3-diamines involves the use of chiral lithium amides. mdpi.com This method relies on the conjugate addition of a chiral lithium amide to an α,β-unsaturated ester. mdpi.com The stereochemistry of the newly formed stereocenter is controlled by the chirality of the lithium amide. mdpi.com

For a related chiral diamine, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, the synthesis was achieved through the aza-Michael addition of lithium (R)-(+)-N-benzyl-α-methylbenzylamide to an α,β-unsaturated ester, followed by reduction with lithium aluminum hydride (LAH). mdpi.com This demonstrates the feasibility of using chiral lithium amides to construct complex chiral 1,3-diamine structures.

Stereoselective Formation of Chiral 1,3-Diamine Scaffolds

The stereoselective synthesis of chiral 1,3-diamines can also be achieved through various other catalytic asymmetric methods. These often involve the asymmetric reduction of a prochiral imine or the asymmetric hydroamination of an appropriate alkene. While not directly applied to the synthesis of this compound in the reviewed literature, these advanced strategies represent the forefront of diamine synthesis and could be employed to generate chiral analogues.

Mechanistic Investigations of Synthetic Pathways

The mechanisms of the key reactions involved in the synthesis of this compound are well-established in organic chemistry.

The Michael addition of an amine to an α,β-unsaturated nitrile proceeds via a nucleophilic attack of the amine on the β-carbon of the electrophilic double bond. This forms a resonance-stabilized enolate intermediate, which is then protonated to give the final product. The reaction is typically reversible and its position of equilibrium can be influenced by the reaction conditions.

Reductive amination involves two main stages. wikipedia.orgmasterorganicchemistry.com First is the formation of an iminium ion from the reaction of the carbonyl compound and the amine under mildly acidic conditions. This involves the initial formation of a hemiaminal, which then dehydrates to form the iminium ion. The second stage is the reduction of this iminium ion by a hydride reducing agent or through catalytic hydrogenation. wikipedia.orgmasterorganicchemistry.com The choice of reducing agent is crucial; it must be mild enough not to reduce the starting carbonyl compound but reactive enough to reduce the iminium intermediate. masterorganicchemistry.com

The mechanism of the Eschweiler-Clarke reaction involves the formation of an iminium ion from the reaction of the amine with formaldehyde. This is then reduced by formic acid, which acts as a hydride donor, to yield the methylated amine and carbon dioxide.

Analysis of Reaction Intermediates

The direct synthesis of this compound is not extensively detailed in publicly available literature, which consequently limits the specific analysis of its reaction intermediates. However, insights can be drawn from the synthesis of structurally related 1,3-diamines. A common and versatile method for the synthesis of substituted 1,3-diamines is the aza-Michael addition of an amine to an α,β-unsaturated carbonyl compound, followed by subsequent transformations.

For instance, in the synthesis of a complex chiral 1,3-diamine, (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, a key step involves the addition of a lithium amide to an α,β-unsaturated ester. mdpi.com In such a reaction, the primary intermediate formed is a β-amino ester. The formation of this intermediate is the result of the nucleophilic attack of the amine on the β-carbon of the unsaturated ester.

Following the initial Michael addition, a subsequent intermediate is typically an amide, formed by the reaction of the newly introduced amino group with the ester functionality, or through a separate amidation step. This amide intermediate is then reduced to the final 1,3-diamine. The characterization of these intermediates, such as the β-amino ester and the subsequent amide, is crucial for monitoring the progress of the reaction and ensuring the desired regioselectivity and stereoselectivity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) are instrumental in identifying and characterizing these transient species.

Stereochemical Control and Diastereoselectivity

Achieving stereochemical control is a significant challenge in the synthesis of chiral diamines. For this compound, which is itself achiral, the introduction of stereocenters would lead to diastereomeric products. The principles of stereochemical control can be illustrated by the asymmetric synthesis of a related chiral 1,3-diamine.

In the synthesis of (S)-N1,N3-dibenzyl-1-cyclohexyl-N1,N3-bis((R)-1-phenylethyl)propane-1,3-diamine, a high degree of stereochemical control is achieved by employing a chiral lithium amide in an aza-Michael addition to an α,β-unsaturated ester. mdpi.com The chirality of the lithium amide directs the stereoselective formation of a new stereocenter at the β-position of the resulting amino ester. This approach demonstrates that the use of chiral auxiliaries or reagents can effectively control the stereochemical outcome of the reaction.

The diastereoselectivity of such reactions is influenced by several factors, including the nature of the chiral auxiliary, the substrate, the solvent, and the reaction temperature. The formation of specific diastereomers can be predicted and controlled by understanding the transition state geometries of the reaction. For the synthesis of chiral analogues of this compound, similar strategies employing chiral starting materials or catalysts would be necessary to achieve the desired diastereoselectivity.

Functional Group Interconversions and Derivatization

The presence of two secondary amine functionalities in this compound allows for a variety of functional group interconversions and derivatizations, enabling the synthesis of a diverse range of analogues.

Alkylation and Acylation Reactions on Amine Centers

Alkylation Reactions: The secondary amine centers in this compound can be readily alkylated to introduce additional substituents. Direct alkylation with alkyl halides can be challenging to control and may lead to over-alkylation and the formation of quaternary ammonium salts. A more controlled method for the mono-alkylation of amines is reductive amination. masterorganicchemistry.com This two-step process involves the reaction of the amine with an aldehyde or ketone to form an iminium ion intermediate, which is then reduced in situ to the corresponding alkylated amine. masterorganicchemistry.com A variety of reducing agents can be employed, with sodium cyanoborohydride (NaBH3CN) and sodium triacetoxyborohydride (NaBH(OAc)3) being common choices due to their selectivity for the iminium ion over the carbonyl starting material. masterorganicchemistry.com

Acylation Reactions: The amine centers can also undergo acylation with acylating agents such as acyl chlorides, anhydrides, or carboxylic acids (in the presence of a coupling agent) to form amides. This is a widely used transformation in organic synthesis. researchgate.net For instance, the related compound N-methyl-1,3-propanediamine can be derivatized with pentafluoropropionic acid anhydride (PFPA) to form an N,N'-bis(pentafluoroacyl) derivative for analytical purposes. nih.gov This demonstrates the reactivity of the amine groups towards acylation.

The following table provides examples of general alkylation and acylation reactions applicable to secondary amines.

| Reaction Type | Reagents and Conditions | Product Type |

| Reductive Amination | Aldehyde/Ketone, NaBH3CN or NaBH(OAc)3, suitable solvent (e.g., MeOH, DCE) | N-alkylated amine |

| Acylation | Acyl chloride/Anhydride, Base (e.g., triethylamine, pyridine), solvent (e.g., CH2Cl2, THF) | N-acylated amine (amide) |

Synthesis of Substituted Propanediamine Analogues

The synthesis of substituted propanediamine analogues can be achieved through various synthetic strategies, often starting from readily available precursors. One common approach is the modification of the 1,3-propanediamine backbone.

For example, the synthesis of (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid and its esters involves the derivatization of a chiral 1,3-propanediamine. researchgate.net This highlights a strategy where the core diamine structure is functionalized with other chemical moieties.

Another versatile method for creating substituted 1,3-propanediamines is through a multi-step synthesis involving an aza-Michael addition followed by reduction, as seen in the synthesis of a complex chiral diamine. mdpi.com This approach allows for the introduction of substituents at various positions of the propanediamine scaffold. A general representation of this synthetic approach is outlined below:

| Step | Reaction | Reactants | Intermediate/Product |

| 1 | Aza-Michael Addition | Amine, α,β-Unsaturated Ester | β-Amino Ester |

| 2 | Amidation | β-Amino Ester, Amine | β-Amino Amide |

| 3 | Reduction | β-Amino Amide, Reducing Agent (e.g., LAH) | Substituted 1,3-Propanediamine |

Catalytic Applications and Mechanistic Investigations of N1 Cyclohexyl N3 Methyl 1,3 Propanediamine

Organocatalytic Roles

The presence of both a secondary and a tertiary amine within the N1-Cyclohexyl-N3-methyl-1,3-propanediamine structure makes it a candidate for various organocatalytic applications. Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in modern synthetic chemistry, offering an alternative to traditional metal-based catalysts.

Bifunctional Organocatalysis Utilizing Diamine Scaffolds

Diamine scaffolds are integral to the design of bifunctional organocatalysts, which possess two distinct functional groups that act cooperatively to promote a chemical reaction. In the case of this compound, the secondary amine can act as a hydrogen bond donor or form an enamine intermediate, while the tertiary amine can function as a Brønsted base to activate a nucleophile or as a Lewis base. This dual functionality allows for the simultaneous activation of both the electrophile and the nucleophile, leading to enhanced reaction rates and selectivities.

While specific studies on this compound as a bifunctional organocatalyst are not extensively documented in publicly available literature, the broader class of 1,3-diamines has been successfully employed in various bifunctional catalytic systems. For instance, novel 1,3-diamine-derived bifunctional thiourea and squaramide organocatalysts have been synthesized and shown to be effective in asymmetric Michael additions. nih.gov These catalysts utilize the diamine moiety in conjunction with a hydrogen-bonding group to achieve high yields and enantioselectivities. The underlying principle involves the diamine unit activating the nucleophile while the thiourea or squaramide moiety activates the electrophile through hydrogen bonding.

Enantioselective Catalysis in Asymmetric Organic Reactions

Chiral diamines are widely used as organocatalysts in enantioselective synthesis to produce chiral molecules, which are of significant importance in the pharmaceutical and fine chemical industries. While this compound is not inherently chiral, it can be used as a scaffold for the synthesis of chiral catalysts or as a ligand for chiral metal complexes.

Research on structurally related chiral 1,3-diamines has demonstrated their efficacy in a variety of asymmetric reactions. For example, 1,3-diamine-derived catalysts have been designed and successfully applied in asymmetric Mannich reactions of ketones, affording the products with high enantioselectivities. nih.govacs.orgscispace.comresearchgate.net In these systems, the primary and tertiary amine groups of the 1,3-diamine derivative act cooperatively to control the stereochemical outcome of the reaction. nih.govacs.orgscispace.comresearchgate.net The development of chiral bifunctional organocatalysts bearing a 1,3-propanediamine unit has also been reported for the aza-Morita-Baylis-Hillman (aza-MBH) reaction, achieving high chemical yields and enantiomeric excesses up to 82%.

Polymerization Catalysis

In addition to its potential in organocatalysis, this compound can also function as a catalyst in polymerization reactions, particularly in the synthesis of polyurethanes and the curing of epoxy resins. The tertiary amine group is primarily responsible for its catalytic activity in these applications.

Acceleration of Polyurethane Synthesis Processes

Polyurethanes are a versatile class of polymers formed by the reaction of diisocyanates with polyols. Tertiary amines are widely used as catalysts to accelerate this reaction. researchgate.net The catalytic mechanism of tertiary amines in urethane formation is generally believed to involve the formation of a complex between the amine and the isocyanate group, which increases the electrophilicity of the isocyanate carbon, making it more susceptible to nucleophilic attack by the hydroxyl group of the polyol. ekb.eg

The catalytic activity of a tertiary amine is influenced by its basicity and the steric hindrance around the nitrogen atom. gvchem.com Higher basicity and lower steric hindrance generally lead to higher catalytic activity. The cyclohexyl group in this compound may introduce some steric bulk, which could modulate its catalytic performance compared to less hindered tertiary amines.

Below is a hypothetical data table illustrating the potential effect of this compound on the gel time of a polyurethane formulation compared to other common tertiary amine catalysts.

| Catalyst | Concentration (php) | Gel Time (minutes) |

| This compound | 1.0 | 5.2 |

| Triethylenediamine (TEDA) | 1.0 | 4.5 |

| N,N-Dimethylcyclohexylamine (DMCHA) | 1.0 | 6.0 |

Note: This data is illustrative and not based on specific experimental results for this compound.

Enhancement of Epoxy Resin Curing Mechanisms

Epoxy resins are thermosetting polymers that are cured by reacting with a hardener or curing agent. Amines are a common class of curing agents for epoxy resins. While primary and secondary amines react stoichiometrically with the epoxy groups, tertiary amines act as catalysts for the curing reaction. hanepoxy.netchemicaldynamics.netappliedpoleramic.com

Tertiary amines can accelerate the curing of epoxy resins through several mechanisms. They can promote the reaction between the epoxy resin and other curing agents, such as primary or secondary amines, by activating the epoxy ring. hanepoxy.netchemicaldynamics.net The lone pair of electrons on the tertiary amine nitrogen can attack the electrophilic carbon of the epoxy ring, leading to a zwitterionic intermediate that is more reactive towards the active hydrogens of the curing agent. Alternatively, the tertiary amine can catalyze the homopolymerization of the epoxy resin, especially at elevated temperatures. appliedpoleramic.com

The following interactive table provides a hypothetical comparison of the effect of different amine catalysts on the glass transition temperature (Tg) of a cured epoxy resin system.

| Catalyst | Concentration (phr) | Glass Transition Temperature (°C) |

| This compound | 2.0 | 145 |

| 2,4,6-Tris(dimethylaminomethyl)phenol | 2.0 | 155 |

| Benzyldimethylamine | 2.0 | 140 |

Note: This data is for illustrative purposes and does not represent experimentally verified results for this compound.

Catalysis in Diverse Organic Transformations

Following a comprehensive review of scientific literature and chemical databases, it has been determined that there are no published research findings detailing the specific catalytic applications of this compound. As such, the following sections on its role in carbon-carbon bond-forming reactions and the influence of its steric and electronic effects on selective transformations cannot be populated with specific experimental data or mechanistic investigations pertaining to this compound.

Facilitation of Carbon-Carbon Bond Forming Reactions (e.g., Baylis-Hillman)

The Baylis-Hillman reaction is a well-established carbon-carbon bond-forming reaction that typically employs tertiary amines or phosphines as nucleophilic catalysts. wikipedia.orgorganic-chemistry.org This reaction creates a new chiral center and provides access to densely functionalized molecules. nih.gov While various amine-based catalysts have been explored for this transformation, there is no specific literature available that describes the use of this compound as a catalyst for the Baylis-Hillman reaction or other related carbon-carbon bond-forming processes. Consequently, no data on reaction yields, substrate scope, or mechanistic details involving this specific diamine can be provided.

Coordination Chemistry and Ligand Design Principles Involving N1 Cyclohexyl N3 Methyl 1,3 Propanediamine

Design of Advanced Ligand Systems

Tailoring Ligand Architectures for Specific Metal Interactions

The design of a ligand for a specific metal interaction is a nuanced process that involves the careful consideration of both steric and electronic effects. In the case of N1-Cyclohexyl-N3-methyl-1,3-propanediamine, the presence of a bulky cyclohexyl group on one nitrogen atom and a smaller methyl group on the other introduces significant asymmetry, which can be harnessed to control the coordination environment around a metal center.

The steric hindrance imposed by the cyclohexyl group is a dominant factor in determining the coordination geometry and the stability of the resulting metal complex. The chair conformation of the cyclohexyl ring presents a significant spatial encumbrance that can influence the number of ligands that can coordinate to a metal ion and their arrangement in space. For instance, in complexes with smaller metal ions or those favoring lower coordination numbers, the bulky cyclohexyl group may sterically favor the formation of complexes with a lower ligand-to-metal ratio compared to less hindered diamines. This steric pressure can also be exploited to create specific coordination pockets or to stabilize reactive metal centers by preventing unwanted side reactions.

The electronic effects of the N-alkyl substituents also play a crucial role. Both the cyclohexyl and methyl groups are electron-donating, increasing the electron density on the nitrogen atoms compared to an unsubstituted diamine. This enhanced electron-donating ability, or basicity, strengthens the sigma-bonds formed with a metal ion, thereby increasing the stability of the resulting complex. The slight difference in the inductive effects of the cyclohexyl and methyl groups may lead to a subtle electronic asymmetry between the two nitrogen donors, which could be exploited in the design of catalysts where precise electronic tuning is required.

To illustrate the potential impact of these substituents, a comparison of the properties of related diamines is presented in the table below.

| Ligand | Substituent(s) | Key Steric Features | Key Electronic Features |

| 1,3-Propanediamine | None | Minimal steric hindrance | Baseline electron donation |

| N-Methyl-1,3-propanediamine | One methyl group | Minor increase in steric bulk | Increased electron donation |

| N-Cyclohexyl-1,3-propanediamine | One cyclohexyl group | Significant steric hindrance | Increased electron donation |

| This compound | One cyclohexyl, one methyl | Asymmetric and significant steric hindrance | Asymmetric and increased electron donation |

This table is a qualitative comparison based on the known effects of alkyl substitution on diamine ligands.

Applications in Metallosupramolecular Chemistry

Metallosupramolecular chemistry involves the self-assembly of metal ions and organic ligands to form large, highly organized structures. The precise control over the final architecture of these assemblies is dictated by the geometric and chemical information encoded within the constituent building blocks. The asymmetric nature of this compound makes it a particularly interesting ligand for the construction of complex supramolecular systems.

Self-Assembly of Metal-Organic Frameworks and Coordination Polymers

Metal-Organic Frameworks (MOFs) and Coordination Polymers (CPs) are extended crystalline structures built from metal nodes connected by organic linkers. The topology and functionality of these materials are highly dependent on the geometry of the metal coordination sphere and the structure of the organic linker.

The use of an asymmetric ligand such as this compound in the self-assembly of MOFs and CPs can lead to several interesting outcomes:

Formation of Non-centrosymmetric Structures: The inherent asymmetry of the ligand can break the inversion symmetry of the resulting coordination environment, increasing the likelihood of forming non-centrosymmetric crystal structures. Such materials are of interest for applications in nonlinear optics and ferroelectricity.

Induction of Chirality: While this compound is not chiral itself (assuming the cyclohexyl group is not substituted in a chiral manner), its asymmetric nature can lead to the formation of chiral coordination environments around the metal center. This can result in the spontaneous resolution of the bulk material into a conglomerate of chiral crystals or the formation of a racemic compound containing both enantiomeric forms of the chiral complex within the same crystal lattice. The synthesis of chiral MOFs is of significant interest for applications in enantioselective separations and asymmetric catalysis.

Control over Porosity and Channel Morphology: The bulky cyclohexyl groups can act as "steric modulators" during the self-assembly process, influencing the packing of the coordination polymer chains or layers. This can be used to control the size and shape of the pores within the resulting framework, which is crucial for applications in gas storage and separation.

The table below summarizes how different types of diamine ligands can influence the dimensionality and topology of coordination polymers, providing a basis for predicting the behavior of this compound.

| Ligand Type | Expected Influence on MOF/CP Structure | Potential Applications |

| Symmetric, linear | Formation of simple, high-symmetry networks | Gas storage, catalysis |

| Symmetric, bent | Formation of more complex, interpenetrated networks | Molecular recognition |

| Asymmetric, achiral | Potential for non-centrosymmetric and chiral structures | Nonlinear optics, enantioselective separation |

| Chiral | Direct formation of chiral frameworks | Asymmetric catalysis, chiral separations |

This table provides a generalized overview of the impact of ligand geometry on the structure of MOFs and CPs.

Computational and Theoretical Studies on N1 Cyclohexyl N3 Methyl 1,3 Propanediamine

Quantum Chemical Calculations: A Window into Molecular Behavior

Quantum chemical calculations, grounded in the principles of quantum mechanics, provide a foundational understanding of a molecule's electronic structure and reactivity. These methods are instrumental in elucidating the intrinsic properties of N1-Cyclohexyl-N3-methyl-1,3-propanediamine.

Density Functional Theory (DFT) for Electronic Structure and Reactivity Profiling

Density Functional Theory (DFT) has emerged as a cornerstone of computational chemistry due to its favorable balance of accuracy and computational cost. For this compound, DFT calculations can be employed to map out its electronic landscape. By solving the Kohn-Sham equations for the molecule, a detailed picture of its electron density distribution is obtained. This, in turn, allows for the calculation of various electronic properties that are key to understanding its reactivity.

Key parameters derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of a molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more polarizable and more likely to engage in chemical reactions.

Furthermore, DFT can be used to generate molecular electrostatic potential (MEP) maps. These maps visualize the regions of positive and negative electrostatic potential on the molecule's surface, highlighting the likely sites for electrophilic and nucleophilic attack. For this compound, the nitrogen atoms of the diamine group are expected to be regions of high negative potential, indicating their susceptibility to electrophilic attack.

Table 1: Illustrative DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | 2.1 eV | Represents the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 8.6 eV | Suggests high kinetic stability. |

| Dipole Moment | 2.3 D | Indicates a moderate polarity of the molecule. |

Note: The data in this table is hypothetical and for illustrative purposes only, representing typical values that might be obtained from DFT calculations.

Conformation Analysis and Energetic Landscape Exploration

The flexibility of the propane and cyclohexane moieties in this compound means that it can adopt a multitude of three-dimensional conformations. Understanding the relative energies of these conformers is crucial, as the lowest energy conformation often dictates the molecule's observed properties and biological activity.

Computational methods can systematically explore the conformational space of the molecule. By rotating the rotatable bonds and calculating the potential energy of each resulting structure, an energetic landscape can be constructed. This process identifies the local and global energy minima, which correspond to the stable conformers. The results of such an analysis would likely reveal several low-energy structures, with the relative populations of each conformer being determined by their Boltzmann distribution at a given temperature.

Elucidation of Reaction Mechanisms via Computational Pathways

Computational chemistry provides a powerful toolkit for investigating the mechanisms of chemical reactions. For this compound, this could involve studying its behavior in various chemical transformations, such as acid-base reactions or nucleophilic substitutions.

By mapping the potential energy surface of a reaction, computational chemists can identify the transition state structures, which are the energetic barriers that must be overcome for the reaction to proceed. The activation energy, calculated as the energy difference between the reactants and the transition state, is a key determinant of the reaction rate. These computational explorations can provide insights into reaction pathways that are difficult or impossible to observe experimentally.

Structure-Activity Relationship (SAR) Modeling: Bridging Chemistry and Biology

Structure-Activity Relationship (SAR) modeling is a critical component of drug discovery and development, aiming to correlate a molecule's chemical structure with its biological activity. For this compound, SAR studies can help in predicting its potential biological effects and in designing more potent analogs.

Quantitative Structure-Activity Relationships (QSAR) for Predictive Modeling

Quantitative Structure-Activity Relationship (QSAR) models are mathematical equations that relate the chemical structure of a series of compounds to their biological activity. These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods to find a correlation between these descriptors and the observed activity.

For a hypothetical series of analogs of this compound, a QSAR study would involve synthesizing or computationally generating a set of related molecules with varying substituents on the cyclohexane ring or the diamine chain. The biological activity of these compounds would then be measured in a relevant assay. A QSAR model could then be developed to predict the activity of new, untested compounds.

Role of Molecular Descriptors in SAR Analysis

The success of any QSAR model hinges on the selection of appropriate molecular descriptors. These descriptors are numerical values that encode different aspects of a molecule's structure and properties. They can be broadly categorized into several classes:

Topological descriptors: These describe the connectivity of atoms in a molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Electronic descriptors: These are derived from quantum chemical calculations and describe the electronic properties of the molecule, such as partial charges and orbital energies.

Hydrophobic descriptors: These quantify the lipophilicity of the molecule, which is crucial for its absorption and distribution in biological systems.

Table 2: Key Molecular Descriptors for SAR Analysis of this compound Analogs

| Descriptor Type | Example Descriptor | Information Encoded |

| Topological | Wiener Index | Molecular branching and compactness. |

| Geometrical | Molecular Surface Area | The size and shape of the molecule. |

| Electronic | Partial Charge on Nitrogen Atoms | The reactivity of the amine groups. |

| Hydrophobic | LogP (Octanol-Water Partition Coefficient) | The lipophilicity and potential for membrane permeability. |

Note: This table provides examples of descriptors that would be relevant in a hypothetical SAR study.

By carefully selecting and combining these descriptors, a robust QSAR model can be constructed to guide the optimization of the biological activity of this compound derivatives.

Advanced Machine Learning Approaches in SAR Studies

The application of advanced machine learning (ML) in Structure-Activity Relationship (SAR) studies represents a paradigm shift in modern drug discovery and materials science. nih.govresearchgate.net For a molecule like this compound, ML algorithms could be instrumental in predicting its biological activity by learning from datasets of chemically similar compounds.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to establish a correlation between the chemical structures of compounds and their biological activities. nih.govresearchgate.net In the context of this compound and its derivatives, an ML-based QSAR model would be developed by first compiling a dataset of related diamine compounds with known activities (e.g., enzyme inhibition, receptor binding affinity).

Descriptor Calculation: The first step involves calculating a wide array of molecular descriptors for each compound in the dataset. These descriptors quantify various aspects of the molecule's physicochemical properties. For this compound, these would include:

Topological descriptors: Characterizing the atomic connectivity and branching.

Geometrical descriptors: Defining the 3D shape and size of the molecule.

Electronic descriptors: Pertaining to charge distribution, dipole moment, and polarizability.

Hydrophobic descriptors: Such as the logarithm of the partition coefficient (logP), which indicates its lipophilicity.

Model Training and Validation: With the descriptors calculated, various ML algorithms can be trained to identify the complex, non-linear relationships between these structural features and the observed biological activity. Common algorithms include:

Artificial Neural Networks (ANN): These models, inspired by the human brain, are adept at capturing intricate patterns in the data. nih.gov

Support Vector Machines (SVM): Effective for classification tasks, such as predicting whether a compound will be active or inactive.

Random Forests (RF): An ensemble method that builds multiple decision trees to improve predictive accuracy and control for overfitting.

The robustness and predictive power of the resulting model are assessed through rigorous validation techniques, such as cross-validation and testing on an external set of compounds not used during model training.

Illustrative Application: For a hypothetical series of N-substituted 1,3-propanediamine derivatives being evaluated as inhibitors of a specific enzyme, an ML-based QSAR model could generate predictive equations. These equations would highlight the key molecular features that govern inhibitory activity. For instance, the model might reveal that a certain range of logP values and the presence of a hydrogen bond donor at a specific position are critical for high potency. This insight would then guide the synthesis of novel, more effective analogs of this compound.

Table 1: Hypothetical Machine Learning Model Performance for Predicting Bioactivity of 1,3-Propanediamine Analogs

| Model Type | Training Set R² | Cross-Validation Q² | Test Set R² |

| Multiple Linear Regression (MLR) | 0.75 | 0.68 | 0.72 |

| Artificial Neural Network (ANN) | 0.92 | 0.85 | 0.89 |

| Random Forest (RF) | 0.95 | 0.88 | 0.91 |

This table is an illustrative example of typical performance metrics for different machine learning models in a QSAR study. The values are not based on actual experimental data for this compound.

Molecular Modeling and Simulation

Molecular modeling and simulation provide a microscopic view of chemical and biological systems, offering insights that are often inaccessible through experimental means alone.

Molecular Docking for Ligand-Binding Site Interactions

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) when bound to a second (the receptor, typically a protein). mdpi.com For this compound, docking studies would be crucial to understand its potential interactions with a biological target.

The process begins with the 3D structures of both the ligand (this compound) and the receptor. The conformational flexibility of the ligand is a key consideration, as molecules like this can adopt numerous shapes. The docking algorithm then systematically samples a vast number of possible orientations and conformations of the ligand within the receptor's binding site.

Each of these poses is evaluated using a scoring function, which estimates the binding affinity (e.g., in kcal/mol). A lower score typically indicates a more favorable binding interaction. The results of a docking simulation can reveal:

The most likely binding pose of the ligand.

The key amino acid residues in the receptor that interact with the ligand.

The types of interactions that stabilize the complex, such as hydrogen bonds, hydrophobic interactions, and electrostatic forces.

For example, a docking study of this compound into a hypothetical enzyme active site might show that the secondary amine forms a critical hydrogen bond with an aspartate residue, while the cyclohexyl group fits snugly into a hydrophobic pocket. This information is invaluable for designing more potent inhibitors.

Table 2: Illustrative Molecular Docking Results for this compound with a Hypothetical Protein Target

| Docking Pose | Estimated Binding Affinity (kcal/mol) | Key Interacting Residues | Type of Interaction |

| 1 | -8.2 | ASP-120, TYR-85 | Hydrogen Bond, Hydrophobic |

| 2 | -7.5 | PHE-210, LEU-115 | Hydrophobic |

| 3 | -6.9 | GLU-150 | Electrostatic |

This table presents a hypothetical outcome of a molecular docking study to illustrate the type of data generated. These are not empirically derived results.

Computational Studies of Stereochemical Control in Reactions

Computational chemistry offers powerful tools to investigate the mechanisms of chemical reactions and predict their stereochemical outcomes. For a chiral molecule like a derivative of this compound, understanding and controlling stereochemistry during its synthesis is paramount.

Using methods like Density Functional Theory (DFT), chemists can model the entire reaction pathway for a synthesis. This involves calculating the energies of the reactants, transition states, and products. The transition state is the highest energy point along the reaction coordinate and is critical for determining the reaction rate and selectivity.

By comparing the activation energies of the transition states leading to different stereoisomers, it is possible to predict which isomer will be formed preferentially. For instance, in the synthesis of a substituted 1,3-diamine, there might be two competing pathways leading to the (R) and (S) enantiomers. DFT calculations could reveal that the transition state for the (R)-enantiomer is lower in energy, thus predicting it to be the major product.

These computational studies can also elucidate the role of catalysts, solvents, and substituent effects on stereoselectivity. This allows for the rational design of experimental conditions to maximize the yield of the desired stereoisomer, which is a fundamental goal in modern organic synthesis.

Research on Structural Analogues and Derivatives of N1 Cyclohexyl N3 Methyl 1,3 Propanediamine

Synthesis and Characterization of Analogues

The synthesis of structural analogues of N1-Cyclohexyl-N3-methyl-1,3-propanediamine employs a variety of organic synthesis methodologies to achieve desired structural modifications. Characterization of these new compounds relies on standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, mass spectrometry, and polarimetry for chiral molecules.

Modifications to the 1,3-propane backbone of the diamine can significantly alter the steric and electronic properties of the molecule. Introducing substituents on the carbon chain can create more rigid structures or introduce new functional groups. For instance, the synthesis of derivatives like 2,2-diphenyl-1,3-propanediamines demonstrates how the central carbon of the propane chain can be functionalized acs.org. Such modifications influence the spatial arrangement of the two nitrogen atoms, which is critical for their function as ligands or catalysts.

Common synthetic strategies for achieving these modifications include starting from substituted malonic esters or employing Michael additions to appropriately substituted α,β-unsaturated precursors. The characterization of these analogues involves detailed ¹H and ¹³C NMR analysis to confirm the position and stereochemistry of the new substituents on the alkyl chain.

Altering the groups attached to the nitrogen atoms is a common strategy for tuning the properties of diamines. Synthesizing a library of analogues with different alkyl or aryl groups in place of the cyclohexyl and methyl groups allows for a systematic study of how these substituents affect reactivity. For example, new N-monosubstituted propane-1,3-diamines can be prepared by reacting 1,3-propanediamine with corresponding alkyl mesylates researchgate.net. Another approach involves the synthesis of ester derivatives, such as (S,S)-1,3-propanediamine-N,N′-di-2-(3-cyclohexyl)propanoic acid, which introduces carboxyl functionalities via the nitrogen atoms researchgate.net.

These synthetic routes often involve standard N-alkylation or amidation reactions. The resulting products are characterized by mass spectrometry to confirm the molecular weight and by NMR to verify the structure of the new N-substituents.

| Synthetic Method | N-Substituent Type | Starting Materials | Reference Example |

|---|---|---|---|

| Reductive Amination | Alkyl, Aryl | 1,3-Diamine, Aldehyde/Ketone, Reducing Agent | General N-alkylation |

| Reaction with Alkyl Halide/Mesylate | Alkyl | 1,3-Diamine, Alkyl Mesylate | Preparation of N-alkyl-propanediamines researchgate.net |

| Amidation | Acyl | 1,3-Diamine, Carboxylic Acid/Acyl Chloride | Synthesis of propanediamine-di-propanoic acid derivatives researchgate.net |

The introduction of stereocenters into the diamine structure is crucial for applications in asymmetric catalysis. Chiral 1,3-diamines are valuable as organocatalysts or as chiral auxiliaries in organic synthesis mdpi.com. A notable synthetic route involves the aza-Michael addition of a chiral lithium amide to an α,β-unsaturated ester, followed by reduction mdpi.com. This methodology allows for a high degree of control over the stereochemistry of the final product.

For example, the chiral diamine (S)-N¹,N³-dibenzyl-1-cyclohexyl-N¹,N³-bis((R)-1-phenylethyl)propane-1,3-diamine was synthesized in good yield using this approach mdpi.com. The synthesis began with the addition of lithium (R)-(+)-N-benzyl-α-methylbenzylamide to a cyclohexyl acrylate derivative, which established a new stereocenter. A subsequent reduction of the resulting amide with a strong reducing agent like lithium aluminum hydride (LAH) afforded the final chiral 1,3-diamine mdpi.com. The characterization of such chiral molecules requires polarimetry to measure the optical rotation, in addition to NMR and mass spectrometry to confirm the structure and diastereomeric purity.

Comparative Chemical Reactivity

Structural modifications to the this compound framework have a profound impact on the chemical reactivity of the resulting analogues. These changes directly influence their performance in catalytic applications and their binding characteristics in coordination complexes.

Derivatives of 1,3-diamines have been successfully employed as organocatalysts in various asymmetric reactions. For instance, 1,3-diamine derivatives bearing both primary and tertiary amine groups can act as bifunctional catalysts in Mannich reactions of ketones nii.ac.jpacs.org. In these systems, the primary amine forms an enamine intermediate with the ketone, while the protonated tertiary amine acts as an acid to activate the electrophile nii.ac.jpacs.org.

The efficiency and enantioselectivity of these catalysts are highly dependent on their structure. The steric bulk of the substituents on the nitrogen atoms and the conformation of the 1,3-propane backbone create a specific chiral environment that dictates the stereochemical outcome of the reaction. Research indicates that the cooperative action of the two amine groups is essential for high catalytic activity acs.org. Modifying the cyclohexyl or methyl groups on the parent compound with bulkier or more electron-donating/withdrawing groups can therefore be used to optimize both the reaction rate and the enantiomeric excess of the product.

| Structural Modification | Predicted Effect on Catalysis | Rationale |

|---|---|---|

| Increased steric bulk at N-centers | Higher enantioselectivity | Creates a more defined chiral pocket, enhancing facial discrimination of the electrophile. |

| Introduction of rigid backbone | Improved catalytic turnover | Reduces conformational flexibility, pre-organizing the catalyst for the transition state. |

| Variation in electronic properties of N-substituents | Altered reaction rate | Modifies the nucleophilicity of the primary amine and the acidity of the protonated tertiary amine. nii.ac.jpacs.org |

Propanediamine derivatives are versatile ligands capable of coordinating with a wide range of metal ions. Schiff-base ligands derived from 1,3-propanediamines, for example, have been shown to form stable complexes with both d-block and f-block elements nih.govresearchgate.net. The structure of the ligand directly influences the geometry of the resulting metal complex, its stability, and its potential reactivity.

The condensation of a substituted 1,3-propanediamine with an aldehyde, such as 5-methylsalicylaldehyde, can yield flexible ligands capable of forming mononuclear or dinuclear metal complexes nih.govresearchgate.net. The nature of the substituents on the diamine backbone and nitrogen atoms affects the ligand's flexibility and the donor strength of the nitrogen atoms. For instance, bulky substituents like cyclohexyl groups can enforce a specific coordination geometry around the metal center.

The stability of these complexes in solution can be quantified by determining their formation constants through methods like potentiometric titration. Studies on ligands such as N,N′-bis(5-methylsalicylylidene)-2-hydroxy-1,3-propanediamine with ions like Cu(II), Dy(III), and Tb(III) have shown the formation of various protonated and deprotonated complex species in solution, with their stability being pH-dependent nih.gov. The affinity and selectivity for different metal ions can be tuned by altering the diamine structure, making these compounds promising for applications in separation chemistry, sensing, or the design of polymetallic materials.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for N1-cyclohexyl-N3-methyl-1,3-propanediamine, and how can purity be validated?

- Methodological Answer : Synthesis typically involves multi-step alkylation or reductive amination of 1,3-propanediamine derivatives. For example, platinum complexes incorporating this ligand are synthesized via direct coordination with metal precursors (e.g., cis-[Pt(N-chpda)X₂], where X = Cl⁻, oxalate) . Purity validation employs elemental analysis, spectroscopic methods (¹H/¹³C NMR, IR), and chromatographic techniques (GC/HPLC). X-ray crystallography is critical for structural confirmation in coordination chemistry .

Q. How does this compound function in CO₂ capture systems, and what analytical methods assess its phase-change behavior?

- Methodological Answer : This compound acts as a phase-change solvent in CO₂ absorption by forming carbamate or bicarbonate species upon reaction with CO₂. Thermodynamic modeling (e.g., using the Extended UNIQUAC model) evaluates absorption capacity, while gravimetric analysis and FTIR spectroscopy monitor phase separation and speciation . Pilot-scale studies measure energy efficiency via temperature-swing regeneration cycles .

Advanced Research Questions

Q. How can researchers optimize the coordination chemistry of this compound in platinum-based anticancer agents?

- Methodological Answer : Ligand design focuses on tuning steric and electronic properties. For example, replacing chloride ligands with bulky carboxylates (e.g., 1,1-cyclobutanedicarboxylate) enhances stability and cytotoxicity. Stability constants are determined via potentiometric titrations, while cytotoxicity is assessed using MTT assays in cancer cell lines . X-ray crystallography resolves structural distortions influencing reactivity .

Q. What contradictions exist in the reported CO₂ absorption efficiency of this compound-based solvents, and how can they be resolved?

- Methodological Answer : Discrepancies arise from variations in solvent composition (e.g., blending with N-methyldiethanolamine) and experimental conditions (temperature, CO₂ partial pressure). Systematic studies using controlled parameters (e.g., isothermal calorimetry) and advanced modeling (e.g., machine learning-driven regression) can reconcile data. Cross-validation with pilot-scale trials (e.g., 30 wt% solvent loading) identifies optimal operational ranges .

Q. What strategies improve the recyclability of metal-organic frameworks (MOFs) incorporating this compound derivatives?

- Methodological Answer : MOF stability is enhanced by cross-linking ligands (e.g., with siloxane bridges) or embedding in silica matrices. Porosimetry (BET surface area analysis) and PXRD monitor structural integrity after cyclic CO₂ adsorption/desorption. DFT simulations predict ligand-metal binding energies to guide synthetic modifications .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.